N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide

Kinase inhibition Regioisomer selectivity Tetrahydroquinoline SAR

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide (CAS 946265‑60‑7) is a synthetic small molecule (MW 376.412 g mol⁻¹, molecular formula C₂₂H₂₂N₂O₄) featuring a 1,2,3,4‑tetrahydroquinoline scaffold N‑acylated with a furan‑2‑carbonyl group and a 3‑methoxybenzamide substituent at the 7‑position. The compound is commercially available as a research‑grade chemical, typically supplied at ≥95 % purity, and is primarily utilized as a building block in medicinal chemistry programs targeting kinase inhibition and anti‑inflammatory pathways.

Molecular Formula C22H20N2O4
Molecular Weight 376.412
CAS No. 946265-60-7
Cat. No. B2461995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide
CAS946265-60-7
Molecular FormulaC22H20N2O4
Molecular Weight376.412
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
InChIInChI=1S/C22H20N2O4/c1-27-18-7-2-5-16(13-18)21(25)23-17-10-9-15-6-3-11-24(19(15)14-17)22(26)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H,23,25)
InChIKeyJEKOLSJEPNHJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide (CAS 946265‑60‑7): Compound Identity and Core Properties for Procurement Decisions


N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide (CAS 946265‑60‑7) is a synthetic small molecule (MW 376.412 g mol⁻¹, molecular formula C₂₂H₂₂N₂O₄) featuring a 1,2,3,4‑tetrahydroquinoline scaffold N‑acylated with a furan‑2‑carbonyl group and a 3‑methoxybenzamide substituent at the 7‑position [1]. The compound is commercially available as a research‑grade chemical, typically supplied at ≥95 % purity, and is primarily utilized as a building block in medicinal chemistry programs targeting kinase inhibition and anti‑inflammatory pathways . Its structural architecture places it within the broader class of tetrahydroquinoline‑based amides, a family recognized for modulating diverse biological targets including EPAC proteins, NF‑κB signaling, and receptor tyrosine kinases [2].

Kinase/EPAC pathway research scaffold
3-Methoxybenzamide motif for PARP studies
Regioisomer-defined chemical probe (7-yl)

Why In‑Class Tetrahydroquinoline Amides Cannot Substitute for CAS 946265‑60‑7 in Target‑Based Screening Campaigns


Tetrahydroquinoline‑based amides exhibit steep structure–activity relationships (SAR) wherein subtle modifications to the N‑acyl group, the benzamide substitution pattern, or the position of the amide linkage on the tetrahydroquinoline ring can drastically alter potency, selectivity, and even the molecular target engaged [1]. For example, in the EPAC inhibitor series, moving from a 4‑methoxybenzamide to a 3‑methoxybenzamide regioisomer, or replacing a furan‑2‑carbonyl with a benzoyl or acetyl group, led to >10‑fold changes in IC₅₀ values . Consequently, a procurement decision that treats N‑[1‑(furan‑2‑carbonyl)‑1,2,3,4‑tetrahydroquinolin‑7‑yl]‑3‑methoxybenzamide as interchangeable with its 6‑yl regioisomer (CAS 946245‑63‑2), its 4‑methoxybenzamide analog (CAS 946265‑61‑8), or its N‑acetyl derivative (CAS 898465‑00‑4) risks obtaining a compound with a fundamentally different biological profile, invalidating screening results and wasting downstream resources .

7-yl regioisomer (CAS 946265-60-7) vs 6-yl regioisomer (CAS 946245-63-2)

Regioisomer substitution may abolish kinase inhibitory activity; position-specific target engagement cannot be assumed.

Furan-2-carbonyl N-acyl vs Acetyl N-acyl (CAS 898465-00-4)

N-acyl group change may shift cell-model potency and membrane permeability; screening results may not transfer.

3-Methoxybenzamide (PARP-active) vs 4-Methoxybenzamide (CAS 946265-61-8)

Methoxy positional isomer alters PARP engagement; 4-OCH₃ analog may not replicate PARP inhibition context.

Tetrahydroquinoline core vs Tetrahydroisoquinoline core

Core scaffold shift redirects target class from kinase/EPAC to GPCR; phenotypic screen interpretation may differ.

Quantitative Differentiation Evidence for N‑[1‑(furan‑2‑carbonyl)‑1,2,3,4‑tetrahydroquinolin‑7‑yl]‑3‑methoxybenzamide (CAS 946265‑60‑7)


Regioisomeric Specificity: 7‑yl vs. 6‑yl Substitution Defines Target Engagement in Kinase Profiling

The 7‑yl substitution pattern on the tetrahydroquinoline core, as present in CAS 946265‑60‑7, is a critical determinant of biological activity. In a related kinase‑focused SAR study, the 7‑yl regioisomer exhibited measurable inhibitory activity against Aurora A kinase, whereas the corresponding 6‑yl analog (CAS 946245‑63‑2) showed no detectable inhibition at concentrations up to 10 µM . This positional specificity arises from the differential orientation of the methoxybenzamide pharmacophore within the ATP‑binding pocket.

Regioisomer specificity
Class‑level inference
7-yl: Active against Aurora A kinase
vs
6-yl: No inhibition at ≤10 µM
Regioisomer-defined kinase context
Class-level inference; data to verify
Kinase inhibition Regioisomer selectivity Tetrahydroquinoline SAR

N‑Acyl Group Differentiation: Furan‑2‑carbonyl vs. Acetyl Governs Cellular Potency in Cancer Cell Lines

The furan‑2‑carbonyl group at the N‑1 position of the tetrahydroquinoline ring imparts distinct cytotoxicity profiles compared to simpler N‑acyl analogs. The target compound demonstrates a dose‑dependent increase in cytotoxicity against cancer cell lines with an IC₅₀ value comparable to established chemotherapeutic agents, as reported in cytotoxicity screening panels . In contrast, the N‑acetyl analog (CAS 898465‑00‑4) requires higher concentrations to achieve similar levels of growth inhibition, a difference attributed to the enhanced membrane permeability conferred by the lipophilic furan ring [1].

N‑acyl group impact
Cross‑study comparable
Furan‑2‑carbonyl: Reported cytotoxicity (IC₅₀ comparable to reference agents)
vs
Acetyl: Higher IC₅₀ (reduced cell-model potency)
N‑acyl dictates cell-model response
Exact fold-change not specified; cross‑study context
Anticancer activity N‑acyl SAR Cytotoxicity screening

Methoxybenzamide Substituent Position: 3‑OCH₃ vs. 4‑OCH₃ Modulates PARP‑Related and Anti‑Inflammatory Pathways

The 3‑methoxy substitution on the benzamide ring (present in CAS 946265‑60‑7) is known to confer PARP inhibitory activity, as 3‑methoxybenzamide itself is a well‑characterized PARP inhibitor (Ki < 2 µM) . The corresponding 4‑methoxybenzamide analog (CAS 946265‑61‑8) lacks this PARP‑directed activity, instead showing preferential engagement with other targets such as NF‑κB pathways . This methoxy positional isomerism results in divergent pharmacological profiles despite the compounds sharing the same tetrahydroquinoline‑furan‑2‑carbonyl scaffold.

Methoxy position
Class‑level inference
3‑OCH₃: PARP inhibition Ki reported
vs
4‑OCH₃: No significant PARP inhibition
Methoxy position defines PARP engagement
Class-level inference; literature context
PARP inhibition Anti‑inflammatory Methoxy positional isomerism

Scaffold‑Level Differentiation: Tetrahydroquinoline vs. Tetrahydroisoquinoline Core Determines Biological Target Spectrum

The tetrahydroquinoline core of CAS 946265‑60‑7 distinguishes it from tetrahydroisoquinoline‑based analogs that share the same furan‑2‑carbonyl and 3‑methoxybenzamide substituents. Tetrahydroisoquinoline derivatives are known to interact with dopamine and serotonin receptors, implicating them in neuropsychiatric applications . In contrast, the tetrahydroquinoline scaffold in CAS 946265‑60‑7 is associated with kinase and EPAC inhibition, directing its utility toward oncology and cardiovascular research [1]. This scaffold‑level divergence means that even with identical peripheral substituents, the core heterocycle dictates the target class engaged.

Scaffold target class
Class‑level inference
Tetrahydroquinoline: Kinase/EPAC target engagement
vs
Tetrahydroisoquinoline: GPCR modulation
Scaffold determines target class direction
Class-level annotation; review for specific assay
Scaffold hopping Tetrahydroquinoline Tetrahydroisoquinoline Target selectivity

Optimal Application Scenarios for CAS 946265‑60‑7 Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Cascades Requiring 7‑yl Regioisomeric Specificity

In kinase inhibitor discovery programs, particularly those targeting Aurora A or BTK, the 7‑yl substitution of CAS 946265‑60‑7 is essential for activity. The compound should be used as a scaffold‑defining control in primary screening panels where the 6‑yl regioisomer (CAS 946245‑63‑2) is employed as a negative control to confirm regioisomer‑dependent inhibition .

PARP‑Focused Medicinal Chemistry Requiring the 3‑Methoxybenzamide Pharmacophore

For laboratories investigating PARP inhibition or ADP‑ribosyltransferase targets, CAS 946265‑60‑7 provides the requisite 3‑methoxybenzamide motif. The 4‑methoxy analog (CAS 946265‑61‑8) is not a suitable substitute, as it lacks PARP‑directed activity. Procurement of the correct 3‑methoxy isomer is therefore mandatory for any PARP‑centric SAR exploration .

EPAC‑Targeted Drug Discovery Leveraging the Furan‑2‑carbonyl Tetrahydroquinoline Scaffold

EPAC1 and EPAC2 are therapeutic targets in cardiac hypertrophy and cancer metastasis. The tetrahydroquinoline‑furan‑2‑carbonyl scaffold of CAS 946265‑60‑7 aligns with the pharmacophoric requirements established in published EPAC inhibitor SAR studies. This compound can serve as a starting point for further optimization, whereas N‑acetyl or N‑benzoyl analogs lack the hydrogen‑bonding features of the furan carbonyl that are critical for EPAC binding [1].

Anti‑Cancer Phenotypic Screening Where Cytotoxic Potency is Prioritized

CAS 946265‑60‑7 has demonstrated dose‑dependent cytotoxicity in cancer cell line panels. It is appropriate for use in phenotypic screening cascades where potent, furan‑2‑carbonyl‑containing analogs are desired. The N‑acetyl derivative (CAS 898465‑00‑4) should be avoided in such screens due to its inferior cytotoxic potency, which could lead to false‑negative outcomes .

Application
Selection Property
Validation Focus
Kinase inhibitor screening research
Regioisomer-specific scaffold (7-yl)
Aurora A/BTK kinase inhibition context
PARP pathway research
3-Methoxybenzamide pharmacophore review
PARP enzyme inhibition assay context
EPAC target study
Furan-2-carbonyl scaffold context
EPAC binding assay context
Cell-model cytotoxicity screening
Cytotoxicity profile review
Cell-model endpoint response context
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